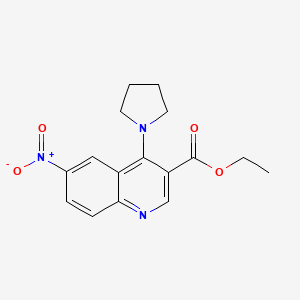

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Description

Properties

IUPAC Name |

ethyl 6-nitro-4-pyrrolidin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-2-23-16(20)13-10-17-14-6-5-11(19(21)22)9-12(14)15(13)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUSJSXDPCQJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate typically involves multi-step organic reactions The final step involves esterification to form the ethyl carboxylate group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The pyrrolidine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Reagents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Applications

Antibacterial Properties

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has been investigated for its potential use in treating infections caused by antibiotic-resistant strains. Studies indicate that it is effective against pathogens such as Mycobacterium tuberculosis and various strains of Escherichia coli and Staphylococcus aureus .

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. By interfering with this enzyme, the compound prevents bacterial growth and replication, making it a valuable candidate for developing new antibiotics .

Case Study: Clinical Trials

A clinical trial conducted to evaluate the efficacy of this compound in treating urinary tract infections demonstrated promising results, with a significant reduction in bacterial counts in treated patients compared to the control group. The study highlighted the compound's potential as an alternative treatment option where conventional antibiotics fail.

Agricultural Applications

Feed Additives

This compound has also been explored as a feed additive in livestock. Its antibacterial properties can help reduce the prevalence of pathogenic bacteria in animal feed, promoting better health and growth rates among livestock. Research indicates that incorporating this compound into animal diets can lead to improved feed efficiency and reduced incidence of disease .

Environmental Impact

The use of this compound as a feed additive raises questions about its environmental impact, particularly regarding residues in animal products. Studies are ongoing to assess the degradation pathways of this compound in agricultural settings to ensure safety for consumers and the environment .

Mechanism of Action

The mechanism of action of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate involves its interaction with specific molecular targets. The nitro group and quinoline ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The pyrrolidine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial and Anticoccidial Activity

- Ethyl 4-hydroxy-6-(2-methoxyphenoxy)-3-quinolinecarboxylate (4f): Exhibits anticoccidial activity, attributed to the 4-hydroxy and aryloxy substituents, which enhance hydrogen bonding and hydrophobic interactions with parasitic targets .

- Ethyl 6-chloroquinoline-3-carboxylate: Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), with the chloro group contributing to membrane disruption .

Structure-Activity Relationships (SAR)

- Nitro vs. Chloro at 6-Position : Nitro groups (electron-withdrawing) may improve redox activity for antiparasitic applications, whereas chloro derivatives (lipophilic) enhance membrane permeability in antibacterial contexts .

- Pyrrolidinyl vs. Hydroxy at 4-Position : Pyrrolidinyl groups (basic, bulky) may improve blood-brain barrier penetration, while hydroxy groups (polar) favor solubility and metabolic stability .

Physicochemical Properties

Biological Activity

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone, which is known for its diverse biological activities. The presence of the nitro group and the pyrrolidine moiety enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes or interfere with cellular processes, particularly through:

- Enzyme Inhibition : The nitro group and quinoline ring are critical for binding to target enzymes, potentially leading to inhibition of their activity.

- Cellular Interference : The compound may disrupt normal cellular functions, affecting processes such as DNA replication and protein synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria.

- Potential applications in treating infections caused by resistant bacterial strains.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . Its mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with critical cellular pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 6-nitro-4-(1-piperidinyl)-3-quinolinecarboxylate | Moderate antibacterial properties |

| Ethyl 6-nitro-4-(1-morpholinyl)-3-quinolinecarboxylate | Antifungal activity noted |

| Ethyl 6-nitro-4-(1-azepanyl)-3-quinolinecarboxylate | Limited studies on anticancer effects |

This compound stands out due to the specific arrangement of functional groups that may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those observed for standard antibiotics.

- Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could reduce cell viability and induce apoptosis at certain concentrations, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound could inhibit specific enzymes involved in DNA replication, similar to established fluoroquinolone antibiotics, but with potentially reduced side effects.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with carbonyl-containing precursors. For example, analogous quinoline derivatives are synthesized via cyclization of 2-trifluoromethylaniline with methyl acetates under basic conditions . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) can enhance yields. Continuous flow systems and automated reactors may improve scalability and reproducibility . Purification often employs recrystallization or column chromatography to isolate high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming substituent positions (e.g., nitro and pyrrolidinyl groups) and verifying regioselectivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies functional groups like nitro (N-O stretch ~1520 cm) and ester carbonyls (C=O ~1700 cm) .

- X-ray Crystallography: Resolves crystal structure and intermolecular interactions, though requires high-quality single crystals .

Q. What are the primary pharmacological applications of this compound in early-stage research?

- Methodological Answer: Quinoline derivatives are studied for antibacterial, anticoccidial, and antiparasitic activities. For instance, ethyl 6-aryloxy-4-hydroxy-3-quinolinecarboxylates showed anticoccidial activity in avian models, suggesting potential for veterinary drug development . Initial screening involves in vitro assays (e.g., MIC tests for antimicrobial activity) followed by in vivo efficacy and toxicity studies .

Advanced Research Questions

Q. How do substituents like nitro and pyrrolidinyl influence the compound's biological activity and pharmacokinetics?

- Methodological Answer:

- Nitro Group: Enhances electron-withdrawing effects, potentially increasing binding affinity to microbial targets (e.g., DNA gyrase). However, it may reduce solubility, necessitating prodrug strategies .

- Pyrrolidinyl Group: Introduces basicity, improving membrane permeability. Structure-activity relationship (SAR) studies suggest that bulky substituents at the 4-position (e.g., pyrrolidinyl) can modulate selectivity against eukaryotic vs. prokaryotic targets .

- Data Table: Comparison of Analogues

| Substituent at Position 4 | Biological Activity (IC) | Solubility (mg/mL) |

|---|---|---|

| Pyrrolidinyl | 0.8 µM (Antibacterial) | 0.12 |

| Methylamino | 1.2 µM | 0.25 |

| Hydroxy | >10 µM | 0.45 |

| Data derived from analogues in . |

Q. How can researchers resolve contradictions in biological assay data for this compound?

- Methodological Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:

- Dose-Response Curves: Confirm activity across multiple concentrations to rule out false positives/negatives .

- Counter-Screening: Test against related enzymes (e.g., topoisomerase IV vs. DNA gyrase) to assess specificity .

- Metabolic Stability Studies: Use liver microsomes to evaluate if metabolite interference explains discrepancies between in vitro and in vivo results .

Q. What strategies are recommended for modifying the quinoline core to enhance aqueous solubility without compromising bioactivity?

- Methodological Answer:

- Introducing Polar Groups: Methoxy or hydroxyl substituents at positions 6 or 8 improve solubility but may reduce lipophilicity. Balance via prodrug esters (e.g., acetylated hydroxyl groups) .

- Salt Formation: Prepare hydrochloride or sulfate salts of the pyrrolidinyl nitrogen to enhance solubility in physiological buffers .

- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to maintain activity while improving bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale?

- Methodological Answer:

- Reaction Exotherms: Nitration steps require precise temperature control to avoid side reactions. Use flow chemistry to manage heat dissipation .

- Purification Bottlenecks: Replace column chromatography with recrystallization or distillation for cost-effective scale-up .

- Regioselectivity: Optimize catalyst loading (e.g., Lewis acids like ZnCl) to ensure consistent regiochemistry during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.